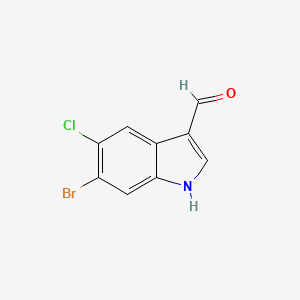
6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a yellow solid and is used as a precursor for the synthesis of biologically active structures .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a yellow solid . It has a molecular weight of 258.5 and a linear formula of C9H5BrClNO . It should be stored at 0-8°C .Applications De Recherche Scientifique
Inhibition of CYP2A6 Enzyme
“6-Bromo-5-chloro-1H-indole-3-carbaldehyde” may serve as a potent inhibitor of the CYP2A6 enzyme, which is involved in nicotine metabolism. This application could be significant in developing treatments for smoking reduction therapy .
Antifungal Properties
Similar to other indole-3-carbaldehyde derivatives, this compound might exhibit antifungal properties, potentially contributing to protection against fungal infections such as chytridiomycosis .
Multicomponent Reactions
The compound could be utilized in multicomponent reactions to create pharmaceutically relevant scaffolds, as highlighted by recent applications of 1H-indole-3-carbaldehyde derivatives .
Antiproliferative and Antiviral Activities
Derivatives of indole have been synthesized and tested for in vitro antiproliferative and antiviral activities. “6-Bromo-5-chloro-1H-indole-3-carbaldehyde” may also have potential in this field, particularly against various human cell lines and viruses .
Synthesis of Natural Products
Indole derivatives have been used in the total synthesis of natural products like cis-trikentrin B. This compound could be a precursor in synthesizing such complex molecules, leveraging its bromine and chlorine substituents for further chemical reactions .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Orientations Futures
Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are important precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mécanisme D'action
Target of Action
6-Bromo-5-chloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The compound’s mode of action is primarily through its interaction with these targets, leading to changes in cellular function . The indole nucleus in the compound binds with high affinity to these receptors, which can lead to the development of new useful derivatives .
Biochemical Pathways
Indole derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, affect various biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are a result of the compound’s interaction with different biochemical pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties.
Result of Action
The result of the compound’s action at the molecular and cellular level is dependent on the specific targets and pathways it affects. For example, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that 6-Bromo-5-chloro-1H-indole-3-carbaldehyde may also have similar antiviral properties.
Propriétés
IUPAC Name |
6-bromo-5-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTYGQFNQNVZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
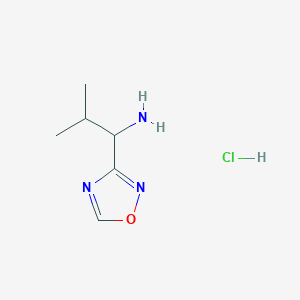

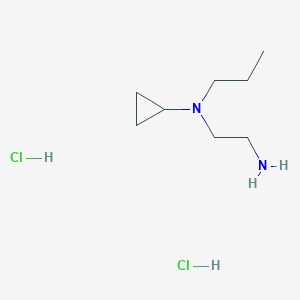
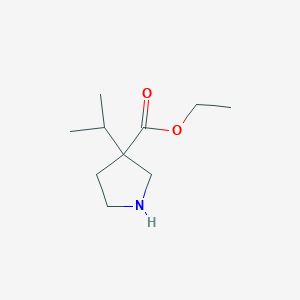

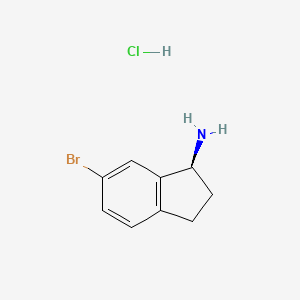
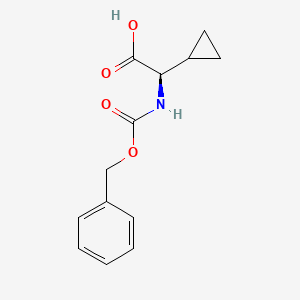
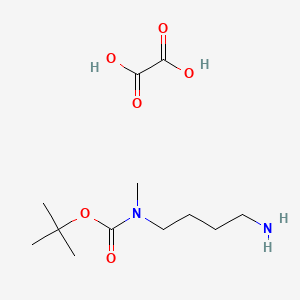
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
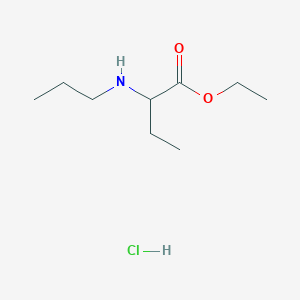
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1382997.png)
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)